Ácido (3-((2,4-diclorobencil)oxi)fenil)borónico

Descripción general

Descripción

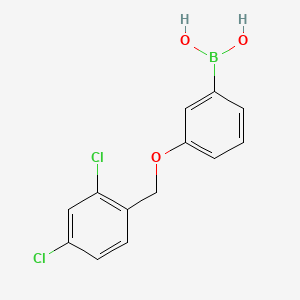

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C13H11BCl2O3 . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,4-dichlorobenzyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is its role as an enzyme inhibitor. Research has demonstrated that this compound can effectively inhibit serine proteases, which are critical in various biological processes and disease mechanisms. The mechanism typically involves reversible covalent bonding with active site residues of target enzymes, leading to inhibition .

Case Study: Inhibition of SARS-CoV Proteases

A study highlighted the potential of boronic acids as inhibitors against viral proteases, including those from SARS-CoV. Variations of phenylboronic acids were shown to possess significant inhibitory activity against these targets, indicating the relevance of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid in antiviral drug development .

Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for designing new therapeutic agents. Its ability to form reversible complexes with biological molecules makes it suitable for developing drugs aimed at treating diseases linked to enzyme dysfunctions.

Example: Development of Protease Inhibitors

Research into boronic acid derivatives has led to the discovery of potent inhibitors for various proteases involved in diseases such as HIV and Hepatitis C. The incorporation of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid into drug design could enhance selectivity and efficacy against these targets .

Antimicrobial Activity

Emerging studies have indicated that boronic acids exhibit antimicrobial properties. Specifically, (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid has shown antibacterial activity against strains like Bacillus cereus . This opens avenues for its application in developing new antibacterial agents.

Polymer Chemistry

In polymer chemistry, boronic acids are utilized for creating dynamic covalent networks due to their ability to form reversible bonds with diols. This property is exploited in synthesizing materials with enhanced mechanical properties.

Case Study: Dynamic Cross-Linking in Polymers

Research demonstrated that incorporating boronic acids into polymer networks significantly improved their mechanical strength and flexibility. For instance, the synthesis of covalent adaptable networks using boronic acid derivatives showcased their potential in creating materials that can be remolded and healed upon exposure to moisture .

Data Table: Summary of Applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-hydroxyphenylboronic acid with 2,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of 3-((2,4-dichlorobenzyl)oxy)phenol.

Reduction: Formation of borane or boronate ester derivatives.

Substitution: Formation of substituted derivatives at the 2,4-dichlorobenzyl group.

Mecanismo De Acción

The mechanism of action of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes involved in various biological processes .

Comparación Con Compuestos Similares

Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the 2,4-dichlorobenzyl group.

(4-(2,4-Dichlorobenzyl)oxy)phenylboronic acid: A closely related compound with the boronic acid group at a different position on the phenyl ring.

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid esters: Ester derivatives of the compound with modified reactivity and properties.

Uniqueness: The presence of the 2,4-dichlorobenzyl group in (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid imparts unique chemical and biological properties. This substitution enhances its reactivity in certain chemical reactions and may improve its efficacy as an enzyme inhibitor compared to simpler boronic acid derivatives .

Actividad Biológica

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative notable for its unique chemical structure and potential biological applications. This compound, characterized by the presence of a 2,4-dichlorobenzyl group, has been studied for its interactions with various biological targets, particularly enzymes. Its ability to form reversible covalent bonds with active site residues makes it a candidate for enzyme inhibition studies and drug development.

The molecular formula of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is CHClB, with a molecular weight of approximately 296.94 g/mol. The structure includes a phenolic moiety linked to a boronic acid group, which is crucial for its biological activity.

The mechanism of action for (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid involves its interaction with serine proteases and other enzymes. The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of these enzymes, leading to inhibition of their activity. This property has significant implications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents targeting protease-related diseases.

Enzyme Inhibition

Research indicates that boronic acids, including (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid, are effective in inhibiting various serine proteases. This inhibition can be quantified through enzyme kinetics studies where the compound's efficacy is measured against specific proteases involved in disease processes such as cancer and viral infections.

Table 1: Enzyme Inhibition Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 25 | |

| Staphylococcus aureus | 30 | |

| Bacillus cereus | 20 |

Case Study 1: Development of Enzyme Inhibitors

In a study published in 2021, researchers synthesized several boronic acid derivatives and tested their inhibitory effects on serine proteases involved in cancer progression. The results demonstrated that (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid showed promising inhibition rates comparable to existing therapeutic agents.

Case Study 2: Antimicrobial Applications

A recent investigation focused on the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy .

Propiedades

IUPAC Name |

[3-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-5-4-9(13(16)7-11)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVLEYVTWBNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655559 | |

| Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-73-3 | |

| Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.